methyl (4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)carbamate
CAS No.: 1798618-89-9
Cat. No.: VC5006497
Molecular Formula: C19H24N2O6S
Molecular Weight: 408.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798618-89-9 |
|---|---|
| Molecular Formula | C19H24N2O6S |
| Molecular Weight | 408.47 |
| IUPAC Name | methyl N-[4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C19H24N2O6S/c1-19(23,12-14-4-8-16(26-2)9-5-14)13-20-28(24,25)17-10-6-15(7-11-17)21-18(22)27-3/h4-11,20,23H,12-13H2,1-3H3,(H,21,22) |
| Standard InChI Key | FZRBMVCULSCSKM-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O |
Introduction
Methyl (4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in various fields of chemistry and pharmacology. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in drug synthesis and biochemical research. This article aims to provide a comprehensive overview of the compound's structure, potential synthesis methods, and possible applications based on similar compounds.
Synthesis Methods
While specific synthesis protocols for methyl (4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)carbamate are not documented, similar compounds often involve multi-step reactions including:
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Sulfamoylation: Involves the introduction of a sulfamoyl group to an aromatic ring, typically using sulfamoyl chlorides.
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Carbamate Formation: Often achieved through reaction with chloroformates or isocyanates.
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Hydroxylation and Methoxylation: These steps may involve oxidation or alkylation reactions to introduce the hydroxyl and methoxy groups.
Potential Applications
Given its structural features, this compound could be explored for various biological activities:
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Pharmacological Activity: The presence of a sulfamoyl group and a carbamate moiety suggests potential as a drug candidate, particularly in areas like neurology or oncology.
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Biochemical Interactions: The hydroxyl and methoxy groups may facilitate interactions with enzymes or receptors, influencing metabolic pathways.
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